N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide” is a chemical compound . It has a molecular formula of C19H20N2O3S and a molecular weight of 356.44.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzothiazole ring substituted with methoxy and methoxyethyl groups, and a benzamide group .Physical and Chemical Properties Analysis
The compound has a density of 1.3±0.1 g/cm^3, a boiling point of 697.8±65.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.2 mmHg at 25°C . It has 8 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds .Scientific Research Applications
Synthesis in Liquid Crystals
A study by Ha et al. (2010) focused on synthesizing new liquid crystals with a benzothiazole core, similar to the compound . These crystals were characterized for their mesomorphic properties using various techniques.
Antimicrobial Activity
Research by Badne et al. (2011) delved into the synthesis of benzothiazole derivatives and evaluated their antimicrobial properties, indicating potential application in developing new antimicrobial agents.
Radiochemical Synthesis
In the field of radiochemistry, a study by Bobeldijk et al. (1990) outlined the synthesis of a precursor to radioactively labeled benzamides, hinting at applications in medical imaging and diagnostics.
Organic Chemistry Reactions
Konovalova et al. (2014) explored the reaction of N-arenesulfonyl-N′-aroyl-1,4-benzoquinone diimines, leading to the formation of benzothiazol-6-yl benzamides. Their research Konovalova et al. (2014) contributes to the understanding of benzothiazole chemistry.
Antihyperglycemic Agents
Nomura et al. (1999) developed benzamide derivatives, including benzothiazole compounds, as potential antidiabetic agents. Their study Nomura et al. (1999) aimed to find new treatments for diabetes mellitus.
Corrosion Inhibition
Research by Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, revealing their potential in protecting metals from corrosion.
Pharmaceutical Applications
A series of studies, including those by Rana et al. (2008), Yoshida et al. (2005), and Iwanami et al. (1981), have explored benzothiazole derivatives for their potential in treating various medical conditions such as cancer, psychosis, and other disorders.
Properties
IUPAC Name |
N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-22-11-10-20-15-9-8-14(23-2)12-16(15)24-18(20)19-17(21)13-6-4-3-5-7-13/h3-9,12H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSGAIUMIALVJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.